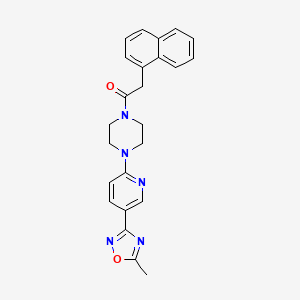
1-(4-(5-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(5-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone is a useful research compound. Its molecular formula is C24H23N5O2 and its molecular weight is 413.481. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(4-(5-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone is a complex molecule that incorporates several bioactive moieties. Its structure suggests potential interactions with various biological targets, making it a candidate for pharmacological exploration. This article reviews the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following chemical formula:
It features a naphthalene moiety linked to a piperazine ring, which is further substituted with an oxadiazole and a pyridine ring. The presence of these diverse functional groups suggests a multifaceted mechanism of action.
Biological Activity Overview
The biological activities of compounds containing oxadiazole, pyridine, and piperazine rings have been widely studied, revealing a range of pharmacological effects:
-
Anticancer Activity :
- Compounds with oxadiazole derivatives have shown significant anticancer properties. For instance, studies indicate that 1,2,4-oxadiazole derivatives exhibit cytotoxicity against various cancer cell lines, including HeLa and CaCo-2 with IC50 values often below 100 µM .
- The specific compound under review has not been extensively tested in clinical settings; however, its structural analogs have demonstrated promising results in inhibiting tumor growth.
-
Antimicrobial Activity :
- Research has shown that oxadiazole derivatives possess antimicrobial properties against bacteria and fungi. For example, certain derivatives have been effective against Mycobacterium tuberculosis and other pathogenic strains .
- The compound's potential as an antimicrobial agent remains to be fully elucidated but is supported by the activity of similar structures.
- Neuropharmacological Effects :
Case Study 1: Anticancer Evaluation
A study conducted on novel oxadiazole derivatives demonstrated that compounds similar to the one exhibited significant cytotoxicity against a panel of cancer cell lines. The most active derivative showed an IC50 value of approximately 92.4 µM against various cancer types . This suggests that the target compound may also possess similar anticancer activity.
Case Study 2: Antimicrobial Screening
In another study focusing on the synthesis of oxadiazole derivatives combined with thiazole and pyridine rings, researchers found that certain compounds effectively inhibited Mycobacterium bovis BCG both in active and dormant states . This highlights the potential for developing new anti-tubercular agents based on the structure of the compound .
The mechanisms through which the compound may exert its biological effects include:
- Enzyme Inhibition : Many oxadiazole derivatives have been found to inhibit key enzymes involved in cancer cell proliferation and survival pathways.
- Receptor Modulation : The piperazine moiety may interact with neurotransmitter receptors, potentially influencing mood and anxiety disorders.
- Antimicrobial Action : The ability to disrupt bacterial cell wall synthesis or function through targeting specific metabolic pathways is a common mechanism among related compounds.
Propiedades
IUPAC Name |
1-[4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]-2-naphthalen-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O2/c1-17-26-24(27-31-17)20-9-10-22(25-16-20)28-11-13-29(14-12-28)23(30)15-19-7-4-6-18-5-2-3-8-21(18)19/h2-10,16H,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZBRPFYKDUCBIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)C(=O)CC4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














